molecular formula C28H30BrN5O4 B11498734 (3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

(3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

Cat. No.: B11498734
M. Wt: 580.5 g/mol
InChI Key: YTXUHAYDPIUDDB-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features multiple functional groups, including bromophenyl, methoxyphenyl, nitrophenyl, and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Piperazine Coupling: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Methoxyphenyl and Nitrophenyl Introduction: These groups can be added via electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

This compound can be used as a building block for synthesizing more complex molecules in organic chemistry.

Biology

Medicine

The compound may have pharmacological properties that make it a candidate for drug development.

Industry

In the industrial sector, it could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(4-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
  • (3-Bromophenyl)(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

Uniqueness

The presence of the methoxy group in (3-Bromophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H30BrN5O4

Molecular Weight

580.5 g/mol

IUPAC Name

(3-bromophenyl)-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H30BrN5O4/c1-38-27-8-3-2-7-25(27)31-13-15-32(16-14-31)26-20-23(9-10-24(26)34(36)37)30-11-17-33(18-12-30)28(35)21-5-4-6-22(29)19-21/h2-10,19-20H,11-18H2,1H3

InChI Key

YTXUHAYDPIUDDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Br)[N+](=O)[O-]

Origin of Product

United States

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